2-Fluoro-N-(pyridin-3-ylmethyl)pyridin-4-amine
Description
2-Fluoro-N-(pyridin-3-ylmethyl)pyridin-4-amine is a fluorinated pyridine derivative featuring a 2-fluoro substitution on the pyridine ring and a pyridin-3-ylmethylamine moiety. This compound is part of a broader class of pyridine-based amines, which are critical in medicinal chemistry due to their versatility in hydrogen bonding, π-π stacking, and interactions with biological targets such as kinases and receptors.
Properties
Molecular Formula |
C11H10FN3 |
|---|---|
Molecular Weight |
203.22 g/mol |
IUPAC Name |
2-fluoro-N-(pyridin-3-ylmethyl)pyridin-4-amine |
InChI |
InChI=1S/C11H10FN3/c12-11-6-10(3-5-14-11)15-8-9-2-1-4-13-7-9/h1-7H,8H2,(H,14,15) |
InChI Key |
BZQPOIACOLFPRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=CC(=NC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs scalable and cost-effective methods. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the desired products .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(pyridin-3-ylmethyl)pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Fluoro-N-(pyridin-3-ylmethyl)pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity.
Agrochemicals: Fluorinated pyridines are incorporated into agrochemical products to enhance their efficacy and stability.
Radiotherapy: Fluorinated pyridines, including this compound, are explored as potential imaging agents for radiotherapy.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(pyridin-3-ylmethyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets . Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Structural and Electronic Differences
The following table highlights key structural variations and properties of 2-Fluoro-N-(pyridin-3-ylmethyl)pyridin-4-amine and its analogues:
Biological Activity
2-Fluoro-N-(pyridin-3-ylmethyl)pyridin-4-amine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a fluorine atom at the second position of the pyridine ring and a pyridin-3-ylmethyl substituent at the nitrogen atom, which may enhance its pharmacological profiles, such as metabolic stability and bioactivity compared to non-fluorinated analogs.
The molecular formula for 2-Fluoro-N-(pyridin-3-ylmethyl)pyridin-4-amine is CHFN with a molecular weight of 203.22 g/mol. The presence of the fluorine atom and the amine functional group contributes to its chemical reactivity, allowing for various reactions including nucleophilic substitution and aromatic substitution.
The biological activity of 2-Fluoro-N-(pyridin-3-ylmethyl)pyridin-4-amine is believed to arise from its interaction with specific molecular targets, including enzymes and receptors. The fluorine and pyridine moieties can enhance binding affinity to these targets, potentially leading to modulation of their activity. This compound may act as an inhibitor or activator in various biochemical pathways, resulting in observed biological effects.
Biological Activities
Preliminary studies indicate that 2-Fluoro-N-(pyridin-3-ylmethyl)pyridin-4-amine exhibits promising activities against several biological targets:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to pain modulation and inflammation.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that are critical in pain perception and other physiological processes.
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | Observations |
|---|---|---|
| Enzyme Inhibition | Pain-related enzymes | Potential analgesic properties observed |
| Receptor Modulation | TRPV1 receptor | Possible antagonist activity noted |
| Antimicrobial Activity | Various bacterial strains | Enhanced activity compared to non-fluorinated analogs |
Case Studies and Research Findings
Research on similar compounds has provided insights into the biological activity of fluorinated pyridines. For instance, studies have indicated that fluorinated derivatives often exhibit enhanced potency in receptor antagonism compared to their non-fluorinated counterparts.
- TRPV1 Antagonism : A related study demonstrated that pyridine derivatives with similar substitutions showed significant antagonistic effects on TRPV1 receptors, which are involved in pain signaling pathways. The binding affinities were notably higher for fluorinated compounds .
- Antimicrobial Efficacy : Another investigation into pyridine-based compounds revealed that certain fluorinated derivatives displayed improved antimicrobial properties against various strains of bacteria, suggesting that 2-Fluoro-N-(pyridin-3-ylmethyl)pyridin-4-amine may also possess similar capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
